molecular formula C23H15BrO3 B1208990 Panacyl bromide CAS No. 94345-04-7

Panacyl bromide

Cat. No.: B1208990
CAS No.: 94345-04-7
M. Wt: 419.3 g/mol
InChI Key: QHXHFBODVCCJIP-UHFFFAOYSA-N
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Description

Panacyl bromide, also known as 2-bromo-1-phenylethanone, is an organic compound with the chemical formula C8H7BrO. This colorless solid is a powerful lachrymator, meaning it can cause tearing and irritation of the eyes. It is a useful precursor to other organic compounds and has been utilized in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panacyl bromide is typically prepared by the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a catalyst, resulting in the formation of this compound and hydrogen bromide as a byproduct . The reaction can be represented as follows:

C6H5C(O)CH3+Br2C6H5C(O)CH2Br+HBrC_6H_5C(O)CH_3 + Br_2 \rightarrow C_6H_5C(O)CH_2Br + HBr C6​H5​C(O)CH3​+Br2​→C6​H5​C(O)CH2​Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Panacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Panacyl bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Panacyl bromide involves its reactivity as an electrophile. The bromine atom in this compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions. In biological systems, this compound can modify proteins by reacting with nucleophilic amino acid residues, leading to changes in protein function and activity .

Comparison with Similar Compounds

Biological Activity

Panacyl bromide, a compound derived from phenacyl bromide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, supported by recent research findings and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of phenacyl bromide with various nucleophiles, often leading to the formation of thiazole-linked hybrids. The process typically involves the use of catalysts such as tetrabutylammonium hexafluorophosphate (Bu4NPF6) to enhance yields and reaction rates.

Key Reaction Conditions:

  • Reagents : Phenacyl bromide and thioamides/thiourea.
  • Catalyst : Tetrabutylammonium hexafluorophosphate.
  • Reaction Time : Approximately 17 minutes at room temperature.
  • Yield : High yields of thiazole derivatives are obtained, indicating efficient synthesis methods .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing significant potential in several therapeutic areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-linked hybrids derived from this compound. For instance, compounds synthesized from phenacyl bromides demonstrated potent inhibitory effects on cancer cell lines, particularly against MCF-7 (breast cancer) and WM266.4 (melanoma) cells.

CompoundCell LineIC50 Value (μM)Mechanism
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-70.16BRAF V600E inhibitor
2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazoleHepG2Superior potency compared to established drugsCytotoxicity against hepatocellular carcinoma

Antimicrobial Activity

This compound derivatives also exhibit notable antimicrobial properties. One study reported that specific thiazole hybrids showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC Value (μg/mL)
3-(2-(5-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrileSalmonella typhimurium31.25
3-(2-(5-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrileProteus vulgaris31.25

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound derivatives. For example:

  • Anticancer Screening : A series of synthesized compounds were evaluated for their anticancer effects using in vitro assays. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib.
  • Molecular Docking Studies : Computational studies have been employed to predict binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies support the observed biological activities and provide insights into structure–activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Panacyl bromide in laboratory settings?

this compound is typically synthesized via bromination of acetylated precursors in solvents such as carbon disulfide, acetic acid, or ether . Key considerations include solvent choice (e.g., ether’s role in minimizing side reactions) and stoichiometric control to avoid over-bromination. Reaction progress can be monitored using TLC or GC-MS. Post-synthesis purification often involves recrystallization or column chromatography to isolate high-purity product.

Q. How can researchers ensure safe handling of this compound given its reactivity?

Safety protocols mandate full personal protective equipment (PPE), including chemical-resistant gloves and respirators with appropriate filters (e.g., EN 143-compliant for particulates/gases) . Work should be conducted in a fume hood with technical ventilation. Contaminated clothing must be decontaminated before reuse, and spills neutralized with inert absorbents.

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Fluorometric detection via high-pressure liquid chromatography (HPLC) is effective for analyzing derivatives like phenacyl esters . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR) and mass spectrometry (MS) provide structural confirmation, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s physical properties be resolved?

Discrepancies in reported properties (e.g., melting point, solubility) often arise from variations in measurement techniques or impurities. Researchers should:

  • Cross-validate data using multiple methods (e.g., differential scanning calorimetry for melting points).
  • Report experimental conditions (e.g., solvent purity, heating rates) to enable replication .
  • Consult primary sources over aggregated databases to trace methodological origins .

Q. What experimental designs mitigate decomposition risks during this compound reactions?

Advanced strategies include:

  • Conducting reactions under inert atmospheres (argon/nitrogen) to prevent hydrolysis.
  • Using low-temperature bromination (-10°C to 0°C) to control exothermic side reactions.
  • Employing stabilizers like hydroquinone to inhibit radical-mediated degradation .

Q. How can this compound’s role in synthesizing bioactive compounds be optimized?

In drug development, this compound serves as a key intermediate for alkylation or esterification. Methodological optimizations include:

  • Catalytic approaches (e.g., phase-transfer catalysts) to enhance reaction efficiency.
  • Microfluidic reactors for precise control of reaction kinetics and scalability.
  • Computational modeling (DFT) to predict reactivity with target nucleophiles .

Q. Data Contradiction and Reproducibility

Q. Why do bromide concentration assays yield variable results in this compound studies?

Variations often stem from analytical methodology shifts (e.g., ion chromatography vs. colorimetric assays). Researchers should:

  • Standardize calibration curves using certified reference materials.
  • Account for matrix effects (e.g., organic solvents interfering with ion-selective electrodes) .

Q. How can researchers address gaps in this compound’s physicochemical data?

Systematic studies are needed to fill missing parameters (e.g., log P, vapor pressure). Collaborative efforts via open-access platforms (e.g., PubChem, ChemSpider) can aggregate data from replicated experiments, prioritizing transparency in measurement protocols .

Q. Tables for Comparative Analysis

Table 1: Synthesis Solvents and Yields for this compound

SolventTemperature (°C)Yield (%)Purity (HPLC)Reference
Carbon disulfide257899.2
Ether0–58598.5
Acetic acid306597.8

Table 2: Reported Physical Properties of this compound

PropertyReported ValueMethod UsedData Gap Identified
Melting point51–112°CDSCRange too broad
Water solubilityInsolubleGravimetricpH dependence?
Log P (octanol/water)N/A-Requires study

Q. Methodological Recommendations

  • Reproducibility: Document all experimental variables (e.g., humidity, solvent batch) in supplemental materials per journal guidelines .
  • Ethical Reporting: Disclose conflicts of interest and funding sources, aligning with Clinical Trial Regulations .
  • Peer Review: Address reviewer critiques by revising manuscripts, not response letters, to maintain transparency .

Properties

IUPAC Name

[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXHFBODVCCJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241433
Record name Panacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94345-04-7
Record name Panacyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Panacyl bromide
Panacyl bromide
Panacyl bromide
Panacyl bromide
Panacyl bromide
Panacyl bromide

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